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Abstract

This technical guide provides a comprehensive spectroscopic profile of (2-
Bromophenyl)methylmethylamine (CAS No: 698-19-1), a valuable building block in synthetic
and medicinal chemistry.[1] As a Senior Application Scientist, this document moves beyond a
simple data repository. It offers a detailed interpretation of the expected Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental
principles and comparative analysis with structurally related molecules. The guide explains the
causal relationships between the molecule's structure and its spectral output, providing
researchers and drug development professionals with a robust framework for structural
verification and quality control. Detailed, field-proven protocols for data acquisition are included
to ensure reproducibility and accuracy.

Molecular Structure and Spectroscopic Significance
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(2-Bromophenyl)methylmethylamine, with the molecular formula CsH10BrN and a molecular
weight of approximately 200.08 g/mol , possesses several key structural features that give rise
to a distinct spectroscopic fingerprint.[1] These include an ortho-substituted aromatic ring, a
benzylic methylene group, a secondary amine, and an N-methyl group. The presence of a
bromine atom introduces a characteristic isotopic pattern in mass spectrometry, which is a
crucial confirmation point. Understanding how each of these components contributes to the
overall spectra is fundamental to its unambiguous identification.

Caption: Molecular structure of (2-Bromophenyl)methylmethylamine with key atoms numbered
for spectral assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen
framework of the molecule. The ortho-bromo substituent desymmetrizes the aromatic ring,
leading to distinct signals for each aromatic proton and carbon.

Proton (*H) NMR Analysis

The *H NMR spectrum is predicted to show four distinct regions corresponding to the aromatic,
benzylic, amine, and N-methyl protons. Data from analogous compounds like N,N-dimethyl-1-
phenylmethanamine provide a solid baseline for predicting chemical shifts, with adjustments
made for the electronic effects of the bromine atom.[2]
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Assignment

Predicted
Chemical Shift

(3, ppm)

Predicted
Multiplicity

Integration

Rationale

Aromatic (H3-
H6)

7.10 - 7.65

Complex

Multiplets

4H

The ortho-bromo
substituent
induces distinct
electronic
environments for
each aromatic
proton, resulting
in complex
splitting patterns
(e.g., dd, td).

Benzylic (H7)

~3.75

Singlet

2H

Protons are
adjacent to the
electron-
withdrawing
aromatic ring and
the nitrogen
atom. Expected
to be a singlet as
3-bond coupling
to the N-H proton
is often not

resolved.

Amine (H8)

15-25

(variable)

Broad Singlet

1H

The chemical
shift is highly
dependent on
solvent,
concentration,
and temperature.
Proton exchange
often leads to a

broad signal.
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N-Methyl (HO)

~2.40

Singlet 3H

The methyl
group is attached
to the nitrogen
atom. Expected
to be a singlet as
2-bond coupling
to the N-H proton
is typically not

observed.

Carbon-13 (**C) NMR Analysis

The proton-decoupled 3C NMR spectrum will display eight unique signals, corresponding to

the eight carbon atoms in the molecule. The carbon directly attached to the bromine will be

readily identifiable by its chemical shift.

Assignment

Predicted Chemical Shift (9,
ppm)

Rationale

C-Aromatic (C3-C6)

127.0-133.0

Four distinct signals for the

aromatic CH carbons.

C-Br (C2)

~122.5

The direct attachment to
bromine (heavy atom effect)
shifts this carbon upfield
relative to other substituted

carbons.

C-Aromatic (C1)

~139.0

The ipso-carbon attached to
the benzyl group, shifted

downfield.

Benzylic (C7)

~56.0

This carbon is deshielded by
the adjacent aromatic ring and

nitrogen atom.

N-Methyl (C9)

~35.8

A typical value for an N-methyl
group in this chemical

environment.[3]
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Experimental Protocol: NMR Data Acquisition

o Sample Preparation: Dissolve 5-10 mg of (2-Bromophenyl)methylmethylamine in ~0.6 mL of
deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an internal
standard.

e Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
e 1H NMR Parameters:

o Pulse Program: Standard single-pulse (zg30).

o Spectral Width: -2 to 12 ppm.

o Acquisition Time: ~3-4 seconds.

o Relaxation Delay (d1): 2 seconds.

o Number of Scans: 16.
e 13C NMR Parameters:

o Pulse Program: Standard proton-decoupled with NOE (zgpg30).

o

Spectral Width: 0 to 220 ppm.

[e]

Acquisition Time: ~1-2 seconds.

o

Relaxation Delay (d1): 2 seconds.

[¢]

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

o Data Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz for
1H and 1.0 Hz for 13C spectra. Phase and baseline correct the spectra. Calibrate the H
spectrum to the residual solvent peak (CHCIs at 7.26 ppm) and the 13C spectrum to the
CDCls triplet (77.16 ppm).

Infrared (IR) Spectroscopy
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IR spectroscopy is a rapid and effective method for identifying the key functional groups within

the molecule. The spectrum provides direct evidence for the secondary amine, aromatic, and

alkyl moieties.

Functional Group Analysis

The expected vibrational frequencies are based on established group frequency correlations

for amines and aromatic compounds.[4]

Vibrational Mode

Expected
Wavenumber (cm~1)

Intensity

Significance

N-H Stretch

3350 - 3310

Weak to Medium

Confirms the
presence of a
secondary amine
(R2NH).[4]

C-H Aromatic Stretch

3100 - 3000

Medium

Indicates sp2 C-H
bonds of the benzene

ring.

C-H Aliphatic Stretch

3000 - 2850

Medium

Indicates sp3 C-H
bonds of the
methylene and methyl

groups.

C=C Aromatic Stretch

1600 - 1450

Medium to Strong

Multiple bands
characteristic of the
benzene ring

skeleton.

C-N Aromatic Amine
Stretch

1335 - 1250

Strong

Characteristic stretch
for an aromatic-

aliphatic amine.[4]

C-Br Stretch

600 - 500

Medium to Strong

Found in the
fingerprint region,
indicative of the

carbon-bromine bond.

[5]
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Experimental Protocol: ATR-FTIR

 Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an
Attenuated Total Reflectance (ATR) accessory.

o Sample Preparation: Place a small amount (1-2 mg) of the solid or a single drop of the liquid
sample directly onto the ATR crystal.

o Data Acquisition:

[e]

Collect a background spectrum of the clean, empty ATR crystal.

o

Apply the sample and ensure good contact with the crystal using the pressure clamp.

[¢]

Collect the sample spectrum over a range of 4000-400 cm~1.

o

Co-add 16 or 32 scans to improve the signal-to-noise ratio.

o Data Processing: The resulting spectrum is typically displayed in terms of transmittance or
absorbance. No further processing is usually required.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and crucial structural information based on
its fragmentation pattern. For (2-Bromophenyl)methylmethylamine, two features are of
paramount importance: the isotopic signature of bromine and the predictable fragmentation of
the amine side chain.

Molecular lon and Bromine Isotopic Pattern

The molecule contains one nitrogen atom, so according to the Nitrogen Rule, its nominal
molecular weight is an odd number (199 for the 7°Br isotope). However, bromine has two major
isotopes, 7°Br and 8!Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively).
This results in a characteristic molecular ion cluster with two peaks of almost equal intensity,
separated by 2 m/z units.

e [M]*e Peak: m/z 200 (for CsH10”°BrN)
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e [M+2]*e Peak: m/z 202 (for CsH10%'BrN)

Observing this 1:1 doublet is definitive proof of the presence of a single bromine atom in the
molecule.

Fragmentation Analysis

The primary fragmentation mechanism for aliphatic amines is a-cleavage, which involves the
cleavage of a bond adjacent to the nitrogen atom, leading to the formation of a stable,
resonance-stabilized iminium cation.[6]

)

- «CH2NHCH:s (less likely) - *C7HeBr - «CH2NHCHs
/ a-Cleavage Pathways \liznzyhc Cleavage
\ 4
Fragment [C7HeBI]*
(Tropylium-type)
m/z 169/171

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for (2-Bromophenyl)methylmethylamine in
mass spectrometry.

o Dominant a-Cleavage: The most favorable cleavage is the loss of the largest radical. Here,
this involves the cleavage of the C7-C1 bond, losing the stable 2-bromobenzyl radical to
form the N-methylmethaniminium cation. This is predicted to be the base peak of the
spectrum.

o Fragment: [CH2=NHCH?3s]*

o m/z: 44
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e Benzylic Cleavage: A secondary fragmentation pathway involves the loss of the aminomethyl
radical to form a bromotropylium or benzyl cation, which is also relatively stable.

o Fragment: [C7HeBI]*

o m/z: 169/171 (doublet due to Br)

Experimental Protocol: GC-MS

¢ Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an
Electron lonization (EI) source.

o Sample Preparation: Prepare a dilute solution of the sample (~100 pug/mL) in a volatile
solvent like dichloromethane or ethyl acetate.

e GC Parameters:
o Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 um).
o Inlet Temperature: 250 °C.

o Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5

min.
o Carrier Gas: Helium at a constant flow of 1 mL/min.
o MS Parameters:
o lonization Mode: Electron lonization (El) at 70 eV.
o Source Temperature: 230 °C.
o Mass Range: Scan from m/z 40 to 300.

Integrated Spectroscopic Workflow

Confirming the identity of (2-Bromophenyl)methylmethylamine requires a synergistic approach
where data from all three techniques are correlated. This self-validating system ensures the
highest degree of confidence in the final structural assignment.
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Data Acquisition
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(2-Bromophenyl)methylmethylamine

NMR Spectroscopy IR Spectroscopy Mass Spectrometry
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/

Data Analysis & Interpretation

1H amine, 3H methyl

1H: 4H aromatic, 2H benzyl
13C: 8 unique carbons

C-Br stretch (~550 cm~1)
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AN

/
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Caption: Integrated workflow for the spectroscopic confirmation of (2-

Confirms C-H Framework Confirms Functional Groups

Confirmation

Unambiguous Structural
Confirmation

Bromophenyl)methylmethylamine.

Conclusion

Confirms MW, Br presence,

and side chain

The spectroscopic characterization of (2-Bromophenyl)methylmethylamine is unambiguous

when utilizing a multi-technique approach. NMR spectroscopy elucidates the precise carbon-

hydrogen framework, highlighting the distinct environments created by the ortho-bromo

substituent. Infrared spectroscopy provides rapid confirmation of essential functional groups,

notably the secondary amine. Finally, mass spectrometry confirms the molecular weight, the

presence of a single bromine atom through its characteristic isotopic pattern, and the structure

of the N-methyl benzylamine side chain via predictable a-cleavage. This guide provides the
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foundational data and interpretive logic necessary for researchers to confidently verify the
structure and purity of this important chemical intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BE“GHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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